1,4,5,8-Tetraamino-2,7-bis(3-pentylphenoxy)anthracene-9,10-dione
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Overview
Description
1,4,5,8-Tetraamino-2,7-bis(3-pentylphenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H24N4O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(3-pentylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. The process generally includes:
Nitration: Introduction of nitro groups to the anthracene core.
Reduction: Conversion of nitro groups to amino groups.
Etherification: Attachment of 3-pentylphenoxy groups to the anthracene core.
These reactions require specific conditions such as controlled temperatures, catalysts, and solvents to ensure high yield and purity .
Industrial Production Methods
This may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(3-pentylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The phenoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane are often employed.
Major Products
The major products formed from these reactions include various anthracenedione derivatives with modified functional groups, which can be tailored for specific applications .
Scientific Research Applications
1,4,5,8-Tetraamino-2,7-bis(3-pentylphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the development of advanced materials such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(3-pentylphenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research .
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
- 2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione
- 1,4,5,8-Tetranitronaphthalene
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(3-pentylphenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern and the presence of pentylphenoxy groups. These structural features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
88600-74-2 |
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Molecular Formula |
C36H40N4O4 |
Molecular Weight |
592.7 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-bis(3-pentylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C36H40N4O4/c1-3-5-7-11-21-13-9-15-23(17-21)43-27-19-25(37)29-31(33(27)39)36(42)32-30(35(29)41)26(38)20-28(34(32)40)44-24-16-10-14-22(18-24)12-8-6-4-2/h9-10,13-20H,3-8,11-12,37-40H2,1-2H3 |
InChI Key |
CJOIXTJTIPPACY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC(=C5)CCCCC)N)N |
Origin of Product |
United States |
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